molecular formula C8H15N3O B11771098 N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine

Cat. No.: B11771098
M. Wt: 169.22 g/mol
InChI Key: TXYZDUNBOPUEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields such as medicine, chemistry, and industry .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethanamine group differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C8H15N3O/c1-7(9-5-6-12-2)8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3,(H,10,11)

InChI Key

TXYZDUNBOPUEOW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.